molecular formula C5H10Cl2 B052916 1,3-Dichloro-3-methylbutane CAS No. 624-96-4

1,3-Dichloro-3-methylbutane

Cat. No.: B052916
CAS No.: 624-96-4
M. Wt: 141.04 g/mol
InChI Key: QGCOTJZDMVMLRQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-3-methylbutane is a versatile and highly reactive alkyl halide of significant interest in synthetic organic chemistry and materials science research. Its primary research value lies in its utility as a bifunctional alkylating and electrophilic agent. The compound features two chlorine atoms with differing reactivity; the tertiary chloride is highly susceptible to SN1 reactions due to carbocation stabilization, while the primary chloride can participate in SN2 pathways. This differential reactivity makes it a valuable building block for constructing complex molecular architectures, such as cyclopropane derivatives via intramolecular cyclization, and for introducing the 3-methylbutyl moiety into target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-3-methylbutane
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InChI

InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGCOTJZDMVMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10211463
Record name 1,3-Dichloro-3-methylbutane
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Molecular Weight

141.04 g/mol
Source PubChem
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CAS No.

624-96-4
Record name 1,3-Dichloro-3-methylbutane
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Record name 1,3-Dichloro-3-methylbutane
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Record name 1,3-Dichloro-3-methylbutane
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Record name 1,3-dichloro-3-methylbutane
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Chemical and Physical Properties

1,3-Dichloro-3-methylbutane is a colorless liquid with a molecular formula of C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol . guidechem.comalfa-chemistry.com

PropertyValue
Molecular FormulaC₅H₁₀Cl₂
Molecular Weight141.04 g/mol
Boiling Point145.5°C at 760 mmHg
Density1.053 g/cm³
Flash Point36.4°C
CAS Number624-96-4

Data sourced from Alfa Chemistry alfa-chemistry.com

The compound is characterized by the presence of two chlorine atoms attached to a methylbutane backbone. nih.gov One chlorine atom is bonded to a primary carbon (C1) and the other to a tertiary carbon (C3). This structural arrangement is key to its reactivity.

Applications in Organic Synthesis

1,3-Dichloro-3-methylbutane is a useful reagent in the synthesis of various organic compounds.

One notable application is its use as a starting material for the synthesis of Precocene analogs. chemicalbook.com These analogs have been studied for their anti-juvenile hormone activity. chemicalbook.com

The compound also serves as a precursor in the production of other chemical intermediates. For example, it can be used to synthesize 3-chloro-3-methyl-1-butyne. chemicalbook.com

Role in Mechanistic Inquiry

Direct Halogenation Strategies

Direct halogenation involves the substitution of hydrogen atoms on an alkane with halogen atoms. While seemingly straightforward, this approach often suffers from a lack of selectivity, leading to a mixture of products.

The free-radical chlorination of an appropriate alkane precursor, such as 2-methylbutane (isopentane), is a potential but inefficient method for synthesizing this compound. The reaction is typically initiated by UV light, which cleaves chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). chegg.com These radicals then abstract hydrogen atoms from the alkane, generating a carbon radical. chegg.com

In the case of 2-methylbutane, there are four distinct types of hydrogen atoms (primary, secondary, and tertiary), leading to a mixture of monochlorinated products. stackexchange.comvedantu.com Subsequent chlorination of these monochloro isomers would result in a complex mixture of dichlorinated products, including the desired this compound, alongside other isomers like 1,2-dichloro-2-methylbutane (B1654427) and 2,3-dichloro-2-methylbutane.

The distribution of these products is influenced by two main factors: the statistical probability of a chlorine radical colliding with a specific type of hydrogen atom and the relative stability of the resulting carbon radical (tertiary > secondary > primary). stackexchange.comechemi.com However, because the chlorine radical is highly reactive, its abstraction of hydrogen atoms is exothermic for all types, diminishing the influence of radical stability on the reaction's activation energy. stackexchange.comechemi.com This leads to a product distribution that is heavily influenced by statistical factors, making it difficult to isolate a single dichlorinated isomer in high yield. stackexchange.com

Table 1: Monochlorination Products of 2-Methylbutane

Product Name Precursor Radical Stability Statistical Expectation Observed Yield (%)
1-Chloro-2-methylbutane Primary High ~30%
2-Chloro-2-methylbutane Tertiary Low ~22%
2-Chloro-3-methylbutane Secondary Medium ~33%
1-Chloro-3-methylbutane Primary Medium ~15%

Note: Yields are approximate and can vary with reaction conditions. Further chlorination of this mixture leads to multiple di- and polychlorinated products.

Achieving high regioselectivity in the direct halogenation of alkanes is a significant synthetic challenge. Unlike reactions on substrates with activating groups, such as arenes or heterocycles where regioselective methods are well-established, alkanes lack features that can direct the halogenation to a specific position. nih.govorganic-chemistry.org While specialized reagents and conditions exist for regioselective halogenation in complex molecules, their application to simple alkanes for producing a specific dihalide like this compound is not a common or efficient strategy. nih.gov The inherent reactivity of different C-H bonds, while variable, is often not distinct enough to allow for precise substitution at two specific sites (C1 and C3) without affecting others.

Addition Reactions to Unsaturated Hydrocarbons

A more controlled and regioselective approach to synthesizing this compound involves the addition of chlorine or a chlorine-containing reagent to an unsaturated precursor.

The addition of halogens like chlorine (Cl₂) to alkenes is a classic example of an electrophilic addition reaction that typically yields vicinal dihalides (where the halogens are on adjacent carbons). uobasrah.edu.iqaakash.ac.in When chlorine is added to an alkene, the reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com

However, the synthesis of this compound requires the addition of chlorine atoms to the 1st and 3rd positions of the carbon chain, not adjacent carbons. This outcome can be achieved through the addition of hydrogen chloride (HCl) to an appropriately substituted chloroalkene or, more notably, through a rearrangement mechanism during the addition of chlorine to a specific alkene.

The synthesis of this compound from an alkene is an excellent illustration of how carbocation rearrangements influence the final product. The reaction of 3-methylbut-1-ene with hydrogen chloride (or chlorine under conditions that favor carbocation formation) demonstrates this principle.

The mechanism proceeds as follows:

Protonation/Electrophilic Attack: The π bond of the alkene attacks an electrophile (H⁺ from HCl, or Cl⁺ from Cl₂). According to Markovnikov's rule, the electrophile adds to the carbon atom with the most hydrogen atoms (C1), generating a carbocation on the more substituted carbon (C2). rutgers.edu This initially forms a secondary carbocation.

Carbocation Rearrangement: The initially formed secondary carbocation is relatively unstable. It can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C3) moves with its bonding electrons to the positively charged C2. uobasrah.edu.iqaakash.ac.in This rearrangement results in the formation of a much more stable tertiary carbocation at C3.

Nucleophilic Attack: A nucleophile, in this case, a chloride ion (Cl⁻), then attacks the tertiary carbocation at C3. aakash.ac.in

If the starting reaction involved the addition of HCl, the product would be 2-chloro-2-methylbutane. However, if the goal is this compound, a different starting material or a multi-step process is implied. A more direct route involves the addition of chlorine to 3-methyl-1-butene (B165623) under specific conditions that promote the rearrangement and subsequent trapping of the tertiary carbocation by a chloride ion, leading to the 1,3-dihalo product instead of the expected 1,2-dichloro-3-methylbutane.

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods provide alternative routes to this compound by starting with molecules that already possess a suitable carbon skeleton and converting existing functional groups into the desired chloro groups.

A prominent example of this strategy is the conversion of a diol to a dichloride. The synthesis could start with 3-methylbutane-1,3-diol. This diol has hydroxyl (-OH) groups at the exact positions where the chlorine atoms are desired. The transformation of alcohols to alkyl chlorides is a well-established reaction in organic synthesis. Reagents commonly used for this purpose include:

Thionyl chloride (SOCl₂): This reagent is often used with pyridine (B92270) and provides a clean conversion of primary and secondary alcohols to chlorides. Its reaction with a tertiary alcohol can be more complex, sometimes favoring elimination.

Concentrated Hydrochloric Acid (HCl): The reaction of alcohols with concentrated HCl, often with a catalyst like zinc chloride (the Lucas test), can convert alcohols to alkyl chlorides. Tertiary alcohols react readily, while primary alcohols react very slowly.

This pathway offers excellent control over the regiochemistry of the final product, as the positions of the chlorine atoms are predetermined by the locations of the hydroxyl groups in the starting diol.

Table 2: Overview of Synthetic Strategies

Section Method Precursor Reagents Key Characteristics
2.1.1 Free Radical Chlorination 2-Methylbutane Cl₂, UV light Low selectivity, complex product mixture.
2.1.2 Regioselective Halogenation 2-Methylbutane Specialized reagents Generally not efficient for simple alkanes.
2.2.2 Electrophilic Addition with Rearrangement 3-Methylbut-1-ene HCl or Cl₂ Involves a 1,2-hydride shift to form a stable tertiary carbocation.

Dehydrohalogenation Reactions to Form Unsaturated Linkers (e.g., Alkynes)

Dehydrohalogenation is a critical elimination reaction in organic synthesis used to introduce unsaturation into a carbon skeleton. For dihaloalkanes, a double dehydrohalogenation can yield alkynes, which are valuable building blocks for a wide range of organic molecules. longdom.org This process involves the removal of two equivalents of a hydrogen halide (HX) from adjacent or the same carbon atoms (vicinal or geminal dihalides, respectively) through the action of a strong base. unacademy.combyjus.com

The reaction typically proceeds via two successive E2 (bimolecular elimination) steps. unacademy.comlibretexts.org The choice of base and reaction conditions is crucial for the reaction's success. Strong bases such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in ethanol (B145695) are commonly employed. unacademy.combyjus.com High temperatures are often required to facilitate the elimination. libretexts.org

For a compound like this compound, which has chlorine atoms on non-adjacent carbons, the outcome of dehydrohalogenation would depend on which protons are abstracted by the base. Elimination of HCl could potentially lead to the formation of various unsaturated products, including chloroalkenes. A subsequent elimination, if possible, could lead to dienes or alkynes. For instance, the dehydrohalogenation of the analogous compound 1,1-dichloro-3-methylbutane with an excess of a strong base like sodium amide results in the formation of 3-methyl-1-butyne. brainly.comchegg.comchegg.com This proceeds through two consecutive E2 elimination reactions to form the triple bond. brainly.com

Table 1: General Conditions for Dehydrohalogenation of Dihaloalkanes

Dihaloalkane TypeTypical BaseSolventProductMechanism
Vicinal DihalideSodium Amide (NaNH₂)Liquid AmmoniaAlkyneDouble E2 Elimination
Geminal DihalideSodium Amide (NaNH₂)Liquid AmmoniaAlkyneDouble E2 Elimination
Vicinal DihalidePotassium Hydroxide (KOH)EthanolVinylic Halide, then AlkyneDouble E2 Elimination

This table summarizes common reagents and products in the dehydrohalogenation of dihaloalkanes to form alkynes. The reaction proceeds via a double elimination mechanism.

Electrochemical Synthesis Techniques Involving Chlorination

Electrochemical methods offer a modern and often more sustainable alternative to traditional chemical synthesis. cardiff.ac.uk In the context of producing chlorinated alkanes, electrochemical C-H chlorination is an emerging field. These techniques can provide high selectivity and operate under mild conditions, avoiding the need for harsh reagents. researchgate.netcolab.ws

One innovative approach involves a metal-free electrochemical process that combines electrochemistry with organocatalysis for the selective chlorination of terminal C-H bonds in alkanes. colab.wsnih.gov This method uses simple and reusable graphite (B72142) felt electrodes and can be scaled up, making it suitable for industrial applications. researchgate.netnih.gov The use of specific organic molecular catalysts helps to ensure high regioselectivity, directing the chlorination to a specific position on the alkane chain. colab.ws

Another advanced technique employs a Pt/IrOₓ electrocatalyst that enables the selective generation of chlorine radicals for the C-H chlorination of alkanes. nih.gov This system demonstrates high efficiency and can even utilize concentrated seawater as a source of chloride ions, highlighting its potential for sustainable chemical manufacturing. nih.gov While not specifically detailed for this compound, these electrochemical principles represent a state-of-the-art strategy for the synthesis of chlorinated alkanes. The precise substitution pattern would depend on the substrate and the catalytic system employed.

Table 2: Comparison of Electrochemical Chlorination Methods

MethodCatalyst/ElectrodeKey FeaturesPotential Application
Organocatalytic ElectrochemistryGraphite Felt Electrodes, Organic CatalystMetal-free, high regioselectivity for terminal C-H bonds, mild conditions. researchgate.netcolab.wsnih.govSelective synthesis of primary chloroalkanes.
Electrocatalytic ChlorinationPt/IrOₓ ElectrocatalystHigh current efficiency, stable performance, can use seawater as a chloride source. nih.govLarge-scale, sustainable production of chloroalkanes.

This table compares two modern electrochemical approaches for the chlorination of alkanes, highlighting their catalysts and key advantages.

Development of Industrial Synthetic Routes

The industrial production of haloalkanes relies on cost-effective and scalable methods. wikipedia.org For a compound like this compound, the synthesis would likely start from an abundant hydrocarbon precursor.

A primary industrial method for halogenating alkanes is free-radical halogenation . wikipedia.orgyoutube.com This process involves the reaction of an alkane with a halogen, typically chlorine or bromine, in the presence of ultraviolet (UV) light or heat. quora.com The reaction proceeds through a free-radical chain mechanism, which includes initiation, propagation, and termination steps. youtube.com For example, reacting isopentane (B150273) (2-methylbutane) with chlorine gas under UV light would lead to the substitution of hydrogen atoms with chlorine. However, a significant drawback of this method is its lack of selectivity, typically producing a mixture of mono-, di-, and polychlorinated isomers at various positions on the carbon chain. quora.com The desired this compound would need to be isolated from this mixture through fractional distillation.

Another major industrial route is the addition of hydrogen halides or halogens to alkenes . wikipedia.org For instance, the hydrochlorination of an appropriate chloroalkene precursor could yield this compound. This method often offers better selectivity compared to free-radical halogenation. The synthesis of 2,2-dimethylchromans, for example, utilizes this compound as a reagent, indicating its availability as a chemical intermediate. sorbonne-universite.fr Halogenated alkanes are widely used as solvents, intermediates in the production of other chemicals, and in the manufacturing of plastics and polymers. nih.govlibretexts.org

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes and alkynes.

Elimination reactions often compete with substitution reactions. The specific pathway, E1 or E2, is dictated by factors similar to those influencing SN1 and SN2 reactions.

E1 Mechanism : The E1 reaction proceeds through a two-step mechanism involving a carbocation intermediate, similar to the SN1 reaction. lumenlearning.comnumberanalytics.com It is therefore favored at the tertiary carbon of this compound, especially with a weak base and in a polar protic solvent. libretexts.org The carbocation formed from the departure of the chloride ion from the tertiary carbon can then lose a proton from an adjacent carbon to form an alkene.

E2 Mechanism : The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. lumenlearning.com This mechanism is favored by strong, bulky bases. lumenlearning.com With this compound, an E2 reaction could occur at either the primary or tertiary position, but it is more likely to occur at the tertiary position due to the formation of a more substituted (and thus more stable) alkene, in accordance with Zaitsev's rule. lumenlearning.comlibretexts.org For example, treatment with hot concentrated ethanolic potassium hydroxide would likely lead to the formation of 2-methylbut-2-ene as the major product. chemrevise.org

Table 2: Comparison of E1 and E2 Reactions for this compound

FeatureE1 ReactionE2 Reaction
Mechanism Two-step, carbocation intermediateOne-step, concerted
Base Requirement Weak base is sufficientStrong base is required
Substrate Favored at tertiary carbonFavored at tertiary and secondary carbons
Kinetics Unimolecular, rate = k[substrate]Bimolecular, rate = k[substrate][base]
Regioselectivity Zaitsev's rule generally appliesZaitsev's rule generally applies (unless a bulky base is used)

The presence of two chlorine atoms in this compound allows for the possibility of a double dehydrohalogenation reaction to form an alkyne, although this is less common for this specific isomer compared to geminal or vicinal dihalides. Treatment with a very strong base, such as sodium amide (NaNH2), can induce the elimination of both HCl molecules. brainly.com This would likely proceed through two sequential E2 eliminations. brainly.com The first elimination would form a chloroalkene, and the second, more difficult elimination would form the alkyne, 3-methyl-1-butyne. brainly.comchegg.comchegg.com

Radical Reactions and Halogen Atom Transfer Processes

Involvement in Liquid-Phase Hydrogen-Atom Transfer Reactions

This compound can participate in liquid-phase hydrogen-atom transfer (HAT) reactions, a fundamental process in radical chemistry. nist.govnih.gov These reactions involve the abstraction of a hydrogen atom from an organic molecule by a radical species. nist.govnist.gov In the context of this compound, this can occur when the compound is subjected to conditions that generate radicals, such as exposure to UV light or the presence of radical initiators.

The reactivity of the C-H bonds in this compound towards hydrogen abstraction by radicals depends on the bond dissociation energy (BDE) of the C-H bond. Tertiary C-H bonds are generally weaker than secondary and primary C-H bonds, making them more susceptible to abstraction. However, the presence of electron-withdrawing chlorine atoms can influence the BDEs of adjacent C-H bonds.

A critical review of H-atom transfer in the liquid phase provides extensive data on the rate constants for hydrogen abstraction from various organic compounds by different radicals, including chlorine atoms and alkylperoxy radicals. nist.gov While specific data for this compound may not be explicitly listed, the principles and tabulated data for similar alkyl halides can be used to infer its reactivity. The process typically involves a radical (X•) abstracting a hydrogen atom to form H-X and a new carbon-centered radical derived from the substrate. nist.gov

The generation of a carbon-centered radical from this compound via HAT can initiate further radical chain reactions, such as subsequent halogenation or oxidation, depending on the other species present in the reaction mixture.

Oxidative Radical Degradation Pathways

The oxidative degradation of this compound can be initiated by radical processes, particularly in the presence of strong oxidizing agents or under conditions that favor the formation of reactive oxygen species, such as hydroxyl radicals (•OH). nih.gov Advanced oxidation processes (AOPs), which are used in water treatment, can lead to the degradation of halogenated organic compounds through such pathways. nih.gov

The degradation can commence with a hydrogen atom transfer from the alkyl halide to a highly reactive radical like •OH, forming a carbon-centered radical and a water molecule. This initial step is often the rate-determining step in the degradation process. The resulting alkyl radical can then react with dissolved oxygen to form a peroxyl radical (ROO•). These peroxyl radicals are key intermediates that can undergo a variety of subsequent reactions, including self-reaction or reaction with other organic molecules, leading to the formation of a range of oxidation products such as hydroperoxides, alcohols, ketones, and smaller, more oxidized fragments. Ultimately, complete mineralization to carbon dioxide, water, and hydrochloric acid can occur under ideal conditions.

Furthermore, alkyl halides can undergo oxidative addition to certain metal complexes, a process that involves the cleavage of the carbon-halogen bond and the formation of new bonds to the metal. libretexts.org While this is more of a transformation than a degradation pathway in the environmental sense, it represents an oxidative process involving the alkyl halide.

Cyclization and Molecular Rearrangement Reactions

Intramolecular Cyclodehydrohalogenation Mechanisms

This compound possesses the structural framework necessary for intramolecular cyclodehydrohalogenation, a reaction that can lead to the formation of cyclic compounds. This reaction is essentially an intramolecular version of an elimination reaction, where the nucleophile and the leaving group are part of the same molecule.

In the presence of a strong base, a proton can be abstracted from the carbon atom bearing the primary chloride (C1). The resulting carbanion can then act as an internal nucleophile, attacking the tertiary carbon (C3) and displacing the tertiary chloride to form a cyclopropane (B1198618) ring. This would lead to the formation of 1,1-dimethylcyclopropane. The feasibility of this pathway would depend on the base used and the reaction conditions, as intermolecular reactions would be competitive.

Another possibility involves the reaction of phenols with this compound in the presence of a catalyst to form chromane (B1220400) derivatives. researchgate.net This reaction proceeds via an initial alkylation of the phenol, followed by an intramolecular cyclodehydrohalogenation to form the heterocyclic ring system.

Skeletal Rearrangements During Chemical Transformations

Carbocationic intermediates, which can be formed from this compound under E1 or SN1 conditions, are susceptible to skeletal rearrangements. libretexts.orgwikipedia.org These rearrangements, often of the Wagner-Meerwein type, occur when a more stable carbocation can be formed through the migration of a neighboring alkyl or hydride group. wikipedia.orgmychemblog.com

When this compound is subjected to conditions that favor the formation of a tertiary carbocation at the C3 position (e.g., in the presence of a Lewis acid or in a polar, ionizing solvent), a 1,2-hydride shift from the C2 position to the C3 position is unlikely as it would lead to a less stable secondary carbocation. However, if a carbocation were to form at the C2 position, a 1,2-methyl shift from the adjacent quaternary carbon could potentially occur, leading to a more stable tertiary carbocation.

A more relevant scenario for this compound involves the potential for rearrangement following the ionization of the primary chloride, although this is less favorable than ionization of the tertiary chloride. If a primary carbocation were to form at C1, it would be highly unstable and prone to rapid rearrangement. A 1,2-hydride shift from C2 would lead to a more stable secondary carbocation.

Consider the reaction of neopentyl bromide (1-bromo-2,2-dimethylpropane), a structurally related primary alkyl halide. Under SN1 conditions, it reacts to give products derived from a rearranged, more stable tertiary carbocation formed via a 1,2-methyl shift. libretexts.org While this compound does not have the neopentyl structure, the principles of carbocation rearrangement remain applicable to its reactions. Any reaction proceeding through a carbocation intermediate has the potential to yield rearranged products, complicating the product mixture. libretexts.orgmychemblog.com

Table 2: Chemical Compounds Mentioned

Compound Name
1,1-dimethylcyclopropane
This compound
1-bromo-2,2-dimethylpropane
3-chloro-2-methyl-1-butene
3-chloro-2-methyl-2-butene
Carbon dioxide
Ethanol
Hydrochloric acid
Potassium tert-butoxide
Sodium ethoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon backbone and the environment of each hydrogen atom can be constructed.

Proton (¹H) NMR for Hydrogen Environment Analysis

The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of its hydrogen atoms. The molecule has three distinct proton environments, which are expected to yield three unique signals.

Methyl Protons (C1): The six protons of the two methyl groups attached to the quaternary carbon (C3) are chemically equivalent. Due to the absence of adjacent protons, their signal is predicted to be a singlet.

Methylene (B1212753) Protons (C2): The two protons on the carbon adjacent to the quaternary center (C2) are expected to show a signal that is split into a triplet by the two neighboring protons on C1.

Methylene Protons (C4): The two protons on the carbon bearing the primary chlorine atom (C4) are adjacent to the C2 protons. Their signal is therefore also anticipated to be a triplet.

The chemical shifts are influenced by the electronegativity of the nearby chlorine atoms. The protons on C4, being directly attached to a carbon with a chlorine atom, would appear furthest downfield. The protons on C2 would be less deshielded, and the methyl protons on C1 would be the most shielded, appearing furthest upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂Cl (on C4) ~3.6-3.8 Triplet (t)
-CH₂- (on C2) ~2.2-2.4 Triplet (t)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument frequency.

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon skeleton. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The presence of electronegative chlorine atoms significantly influences the chemical shifts of the attached carbons, causing them to resonate at a lower field (higher ppm).

C1 (-CH₃): The two equivalent methyl carbons.

C2 (-CH₂-): The methylene carbon situated between the two chlorinated carbons.

C3 (-C(CH₃)₂Cl): The quaternary carbon atom bonded to a chlorine atom and two methyl groups.

C4 (-CH₂Cl): The primary carbon atom bonded to a chlorine atom.

Data from related dichloroalkanes, such as 1,2-dichloro-3,3-dimethylbutane, show that carbons directly bonded to chlorine have chemical shifts in the range of 47-75 ppm. oup.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C4 (-CH₂Cl) ~45-50
C2 (-CH₂-) ~50-55
C1 (-CH₃) ~25-30

Note: Predicted values are based on spectral data from analogous structures and general principles of ¹³C NMR spectroscopy. oup.com

Application of Advanced Multi-Dimensional NMR Techniques

While 1D NMR spectra are powerful, complex molecules can exhibit overlapping signals that are difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would definitively establish the proton-proton coupling network. sdsu.edu For this compound, a cross-peak would be observed between the signals for the protons on C2 and C4, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.educolumbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the backbone, for instance, linking the downfield proton triplet to the carbon signal around 45-50 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu It is crucial for piecing together the molecular skeleton. For example, an HMBC experiment would show a correlation from the methyl protons (on C1) to the quaternary carbon C3 and the methylene carbon C2, confirming the core structure of the molecule.

These advanced methods, used in concert, provide an irrefutable and detailed picture of the molecular structure of this compound, leaving no doubt as to the connectivity of its atoms. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments. uni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

GC-MS is a hybrid technique that first separates components of a mixture using gas chromatography and then analyzes each component by mass spectrometry. For this compound, GC-MS is the standard method for assessing its purity and confirming its identity. nih.gov

The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive fragmentation pattern. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as clusters of signals, which is a hallmark of chlorinated compounds.

The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound. nist.gov Key fragments often arise from the loss of a chlorine atom or the cleavage of carbon-carbon bonds. A prominent peak in the spectrum corresponds to the tertiary carbocation formed by the loss of the primary chlorine atom, which is then stabilized. The fragmentation pattern serves as a chemical "fingerprint" for identification. uni-saarland.denist.gov

High-Resolution Mass Spectrometry in Elucidating Reaction Products

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) can measure the mass of ions with extremely high accuracy (typically to four or more decimal places). researchgate.netacs.org This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. researchgate.netarxiv.org

In the context of reactions involving this compound, HRMS is invaluable for identifying unknown products or byproducts. For example, if a reaction is intended to substitute one of the chlorine atoms, HRMS can confirm the exact mass of the product, distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental compositions. The use of techniques like GC-HRMS combines the separation power of gas chromatography with the precise mass identification of HRMS, making it a powerful tool for analyzing complex mixtures of chlorinated organic compounds. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing its characteristic vibrational modes. These methods are foundational in identifying functional groups and elucidating the conformational landscape of the molecule.

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. schoolwires.net For this compound, the IR spectrum is characterized by absorptions corresponding to the stretching and bending of its C-H, C-C, and C-Cl bonds.

The C-H stretching vibrations of the alkane structure typically appear in the region of 3000-2840 cm⁻¹. spcmc.ac.in Specifically, the methyl (CH₃) groups of this compound are expected to exhibit both asymmetric and symmetric C-H stretching bands. The asymmetric stretches generally occur at higher frequencies (~2960 cm⁻¹) compared to the symmetric stretches (~2870 cm⁻¹). spcmc.ac.inlibretexts.org Furthermore, the presence of a gem-dimethyl group (two methyl groups attached to the same carbon) can lead to a characteristic doublet in the C-H bending vibration region, typically around 1385-1365 cm⁻¹. spcmc.ac.in

The carbon-chlorine (C-Cl) stretching vibrations are also a key feature of the IR spectrum. These bonds are generally observed in the fingerprint region of the spectrum, which is typically between 1500 cm⁻¹ and 500 cm⁻¹. The exact position of the C-Cl stretching absorption can be influenced by the substitution pattern (primary versus tertiary chloride) and the conformation of the molecule.

The interpretation of the IR spectrum allows for the unequivocal identification of the hydrocarbon backbone and the chloro functional groups, confirming the molecular structure of this compound.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850-2960
C-H (methyl) Asymmetric Stretching ~2962
C-H (methyl) Symmetric Stretching ~2872
C-H (methyl) Bending (umbrella mode) ~1375
C-Cl Stretching Fingerprint Region (e.g., 650-850)

Note: The exact wavenumbers can vary based on the specific molecular environment and measurement conditions.

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. This fundamental difference means that some vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide additional information about the carbon skeleton and the C-Cl bonds. Symmetric vibrations, which may not result in a significant change in the dipole moment, often produce strong Raman signals. This can be particularly useful for analyzing the C-C backbone vibrations and the symmetric C-Cl stretches. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a more detailed structural and conformational analysis.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of molecules like this compound at the atomic level. These methods allow for the calculation of molecular structures, energies, and a wide range of other properties, providing insights that can be difficult to obtain through experimental means alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure of this compound. nih.gov These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. For instance, by calculating the molecular orbital energies (e.g., HOMO and LUMO) and atomic charges, one can predict the most likely sites for nucleophilic or electrophilic attack.

The chlorine atoms in this compound, being electronegative, create partial positive charges on the carbon atoms to which they are attached, making these sites susceptible to nucleophilic substitution reactions. Computational models can quantify these effects and help in predicting the relative reactivity of the primary and tertiary chlorine atoms. Such predictive models are valuable in understanding the chemical behavior of the compound and in designing synthetic pathways. rsc.org

Due to the presence of single bonds, this compound can exist in various spatial arrangements, known as conformations, which arise from rotation around the C-C bonds. github.io Conformational analysis aims to identify the stable conformers and to determine their relative energies. lumenlearning.com This is often achieved by calculating the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. rsc.orgrsc.org

Computational methods, such as molecular mechanics (MM) or higher-level quantum mechanical calculations, can be used to perform a systematic search of the conformational space of this compound. tandfonline.com These studies can reveal the most stable conformations, which are typically those that minimize steric hindrance between bulky groups. For instance, in related chloroalkanes, staggered conformations are generally more stable than eclipsed conformations. csus.edu The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, allowing for the observation of its dynamic evolution over time. This can provide insights into a variety of processes, including conformational changes and interactions with other molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Chloro-2,3-dimethylbutane
2,2-Dichloro-3-methylbutane
Acetone
Benzoyl isothiocyanate
Butane
Cyclobutanone
Cyclohexanone
Di-n-hexyl ketone
Ethane
Ethanol
Methane
Methylcyclohexane
Octane
Propane
Propanone
2-Propen-1-ol
1-Octene
Phenylacetaldehyde
Benzaldehyde

Applications of 1,3 Dichloro 3 Methylbutane in Specialized Organic Synthesis and Material Science

Role as a Precursor in Fine Chemical Synthesis

As a bifunctional compound, 1,3-Dichloro-3-methylbutane serves as a versatile starting material or intermediate. The tertiary chloride is susceptible to nucleophilic substitution, while the primary chloride can undergo reactions typical of alkyl halides, enabling sequential or selective functionalization.

Development of Biologically Active Molecules (e.g., Precocene Analogs for Anti-Juvenile Hormone Activity)

Precocene analogs are a class of compounds known for their anti-juvenile hormone activity in insects, which disrupts normal development and reproduction, making them of interest as insect growth regulators. oup.commodares.ac.ir These molecules, structurally related to the natural products found in the plant Ageratum houstonianum, can induce premature metamorphosis in immature insects and sterilize adults by interfering with the biosynthesis of juvenile hormone. oup.comannualreviews.org

While various synthetic routes to precocene analogs have been developed to explore their biological activity, the use of this compound as a direct precursor in the synthesis of these specific chromene-based structures is not prominently documented in scientific literature. The synthesis of precocene analogs typically involves building the characteristic benzopyran core from phenolic precursors. mdpi.com

Intermediate in Pharmaceutical and Agrochemical Research and Development

This compound is primarily utilized as an intermediate in broader organic synthesis, which includes the preparation of compounds for pharmaceutical and agrochemical applications. Its structure allows for the introduction of a five-carbon backbone into a target molecule, with the two chlorine atoms serving as handles for subsequent chemical transformations.

The differential reactivity of the primary and tertiary chlorides can be exploited to build molecular complexity. For instance, the tertiary chloride can be substituted under SN1 conditions, while the primary chloride is more suited for SN2 reactions. This allows for a stepwise introduction of different functional groups. Although it is established as an intermediate for creating organic compounds like pesticides and dyes, specific, named active ingredients synthesized directly from this compound are not widely detailed in available research.

Potential Synthetic Transformations of this compound
Reactive SiteReaction TypePotential ReagentPotential Product StructureApplication Field
Tertiary Chloride (C3)Nucleophilic Substitution (SN1)PhenoxideAryl etherPharmaceutical/Agrochemical scaffolds
Primary Chloride (C1)Nucleophilic Substitution (SN2)CyanideNitrileFine chemical synthesis
Both ChloridesEliminationStrong BaseAlkene/DieneMonomer synthesis
Primary Chloride (C1)Grignard FormationMagnesiumOrganometallic reagentCarbon-carbon bond formation

Building Block for Complex Molecular Architectures

The construction of large, well-defined molecules such as dendrimers or complex polymers often relies on small, multifunctional building blocks that can be linked together systematically.

Integration into Dendrimer and Dendron Synthesis

Dendrimers and dendrons are highly branched, monodisperse macromolecules with a defined three-dimensional structure. tcichemicals.com Their synthesis is a stepwise process using core molecules and branching units, often referred to as building blocks. tcichemicals.comnih.gov These building blocks typically possess multiple reactive sites that allow for the iterative addition of new generations to the growing dendrimer.

While multifunctional haloalkanes can theoretically serve as cores or branching units in polymer synthesis, the specific integration of this compound into established dendrimer or dendron synthesis protocols is not described in the available chemical literature. Dendrimer construction more commonly employs building blocks with higher symmetry and specific functional groups tailored for high-yield coupling reactions, such as 1,3,5-trisubstituted benzenes. tcichemicals.com

Contributions to Polymer Chemistry and Material Science

In polymer chemistry, small chlorinated molecules can act as initiators, chain transfer agents, or monomers. For instance, dihaloalkanes can be used in certain polymerization reactions to form polymer chains. However, the specific contributions or applications of this compound in polymer chemistry or material science are not well-documented. The NIST (National Institute of Standards and Technology) database for this compound focuses on its spectroscopic and physical properties rather than its applications in materials science. nist.gov

Synthesis of Strained Ring Systems

Strained ring systems, such as cyclopropanes and cyclobutanes, are important structural motifs in many biologically active molecules and are valuable intermediates in organic synthesis. Their synthesis often involves the intramolecular cyclization of linear precursors. Dihaloalkanes are classic substrates for such reactions, for example, through Wurtz-type reductive couplings.

The 1,3-substitution pattern of the chlorine atoms in this compound makes it a theoretical candidate for intramolecular cyclization to form a substituted cyclopropane (B1198618) ring. However, specific research findings or established synthetic protocols demonstrating the use of this compound for the synthesis of strained ring systems are not readily found in the scientific literature.

Environmental Fate and Degradation Mechanisms of Chlorinated Butanes

Environmental Persistence and Transport Pathways

Chlorinated alkanes are recognized for their persistence in the environment. Their transport in the environment is influenced by their moderate volatility and low water solubility, which allows for distribution across air, water, and soil compartments. Short-chain chlorinated alkanes (SCCAs), which include chlorinated butanes, have been detected in the Arctic, indicating their potential for long-range atmospheric transport canada.ca.

The biodegradation of chlorinated alkanes is a key process in their environmental remediation. The susceptibility of these compounds to microbial attack is highly dependent on their chemical structure, including the carbon chain length and the position of chlorine atoms.

Research on the biodegradation of chlorinated alkanes has shown that the relative positions of chlorine atoms significantly influence the extent of dehalogenation nih.gov. Generally, terminally chlorinated alkanes exhibit greater susceptibility to biodegradation nih.gov. For instance, studies with Pseudomonas sp. have demonstrated that compounds with chlorine atoms at the alpha (terminal) position are more readily dehalogenated nih.gov. This suggests that the 1-chloro position in 1,3-dichloro-3-methylbutane could be a potential site for initial microbial attack.

However, the presence of a tertiary carbon-chlorine bond, as found at the 3-position in this compound, may present a challenge for microbial degradation. Vicinal chlorination (chlorine atoms on adjacent carbons) has been shown to have a dramatic negative impact on biodegradation nih.gov. While not vicinal, the steric hindrance and stability of the tertiary carbocation that would be formed upon cleavage could influence the enzymatic pathways.

Microbial dehalogenation can occur through several enzymatic mechanisms, including those mediated by oxygenases and halidohydrolases tandfonline.comoup.com. Aerobic bacteria can utilize haloalkanes as a sole carbon and energy source, often initiating degradation through oxidative or hydrolytic dehalogenation nih.goveurochlor.org. For example, a 1-chlorobutane-utilizing bacterium has been shown to convert it to butyric acid under aerobic conditions and to butanol under anaerobic conditions, suggesting the involvement of a halidohydrolase oup.com.

Table 1: Factors Influencing Biodegradation of Chlorinated Alkanes

FactorInfluence on BiodegradationReference
Position of Chlorine Terminal chlorination generally enhances degradation. nih.gov
Vicinal chlorination significantly inhibits degradation. nih.gov
Microbial Enzymes Oxygenases and halidohydrolases are key enzymes in dehalogenation. tandfonline.comoup.comnih.gov
Redox Conditions Both aerobic and anaerobic degradation pathways exist. oup.comeurochlor.org

Abiotic processes, including hydrolysis and photolysis, can also contribute to the degradation of chlorinated butanes in the environment.

Hydrolysis: The susceptibility of an alkyl halide to hydrolysis is highly dependent on the structure of the molecule. Tertiary alkyl halides, such as the 3-chloro group in this compound, are known to undergo hydrolysis more readily than primary or secondary alkyl halides chemistrysteps.commsu.edu. This is due to the relative stability of the tertiary carbocation intermediate formed during the SN1 reaction mechanism chemistrysteps.commsu.edumasterorganicchemistry.com. The hydrolysis of a tertiary alkyl halide in water, a polar protic solvent, is a solvolysis reaction that would lead to the formation of an alcohol chemistrysteps.comlibretexts.org. Therefore, it is expected that the 3-chloro-3-methylbutyl group would be susceptible to hydrolysis, yielding an alcohol.

Photolysis: Photochemical degradation is another important abiotic pathway for chlorinated alkanes in aqueous environments. The effectiveness of photodegradation is influenced by the chlorine content of the molecule chemrxiv.orgresearchgate.net. Studies on short-chain chlorinated paraffins (SCCPs) have shown that higher chlorine content leads to higher degradation rate constants by photochemically-produced hydrated electrons (e⁻(aq)) and lower rate constants for reactions with hydroxyl radicals (•OH) chemrxiv.orgresearchgate.net. The photolysis of chlorinated alkanes can be initiated by UV irradiation, leading to the cleavage of the carbon-chlorine bond and the formation of reactive radical species nih.gov.

Once volatilized into the atmosphere, chlorinated butanes are subject to gas-phase degradation, primarily through reactions with hydroxyl radicals (•OH). The rate of these reactions is a key determinant of their atmospheric lifetime.

Characterization of Environmental Metabolites and Transformation Products

The degradation of this compound is expected to produce a variety of transformation products, depending on the degradation pathway.

Biodegradation: Microbial degradation of chlorinated alkanes can lead to the formation of alcohols, aldehydes, and carboxylic acids oup.com. For example, the aerobic degradation of 1-chlorobutane by a bacterial strain was found to produce butyric acid oup.com. The biodegradation of short-chain chlorinated paraffins has been shown to proceed via cleavage of the C-Cl bond, followed by the breaking of C-C bonds, resulting in shorter-chain alkanes mdpi.com.

Hydrolysis: The hydrolysis of the tertiary chloride at the 3-position of this compound would be expected to yield 3-chloro-3-methyl-1-butanol. Subsequent hydrolysis of the primary chloride could potentially lead to 3-methylbutane-1,3-diol.

Photodegradation: The photodegradation of 1-chlorodecane, a model for SCCPs, in aqueous solution was found to produce dehydrogenation radicals, which then formed alcohols or longer-chain intermediates through radical-radical reactions nih.gov.

Atmospheric Oxidation: The gas-phase oxidation of alkanes by OH radicals leads to the formation of alkyl radicals, which in the presence of oxygen, form peroxy radicals. These can then react further to form a variety of oxygenated products including aldehydes, ketones, and organic nitrates.

Computational Modeling of Environmental Degradation Processes

Computational models are valuable tools for predicting the environmental fate of chemicals when experimental data are limited.

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biodegradability and other environmental fate properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the chemical's structure, represented by molecular descriptors, and its biological or environmental activity researchgate.netnih.gov.

For halogenated aliphatic hydrocarbons, QSAR models have been developed to predict their toxicity and other properties oup.comresearchgate.netaimspress.com. Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molecular polarizability, and molar refractivity have been found to be informative in determining the toxicity of these compounds aimspress.com. While a specific QSAR model for the degradability of this compound has not been identified, existing models for chlorinated alkanes could potentially provide an estimation of its persistence. The development of robust QSARs for biodegradation is often challenged by the lack of standardized and reproducible experimental data researchgate.net.

Application of Machine Learning Models in Environmental Degradation Assessment (e.g., Neural Networks)nih.gov

The environmental persistence of chlorinated butanes, including this compound, is a significant concern due to their potential for bioaccumulation and toxicity. Predicting the environmental fate of these compounds is crucial for risk assessment and management. Traditional experimental studies to determine degradation rates can be time-consuming and resource-intensive. Consequently, computational methods, particularly machine learning (ML) models, have emerged as powerful tools for predicting the environmental degradation of chemical compounds. These models can establish relationships between the molecular structure of a compound and its susceptibility to various degradation mechanisms.

Machine learning encompasses a range of algorithms that can learn from data and make predictions. In the context of environmental science, these models are trained on datasets of known chemical properties and degradation rates to predict the behavior of untested compounds. Neural networks, a sophisticated type of machine learning model inspired by the human brain, have shown particular promise in this field. They can capture complex, non-linear relationships between molecular descriptors and environmental endpoints.

For chlorinated butanes, machine learning models can predict key parameters related to their environmental fate, such as biodegradation rates, photolysis half-lives, and reaction rates with atmospheric oxidants. These predictions are based on various molecular descriptors that quantify different aspects of the chemical's structure and properties.

Key Molecular Descriptors in Degradation Modeling:

A variety of molecular descriptors are used as inputs for machine learning models to predict the degradation of chlorinated butanes. These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the number of carbon and chlorine atoms, branching indices, and molecular weight.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. A key descriptor in this category is the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO value generally indicates a higher susceptibility to reduction, which can be an important step in the degradation of chlorinated compounds.

Physicochemical Properties: These include properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which influence the distribution and bioavailability of the compound in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models:

A prominent application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to a specific activity, such as its degradation rate. For chlorinated alkanes, QSAR models have been developed to predict properties like ELUMO based on the number of chlorine (NCl) and carbon (NC) atoms, and the Energy of the Highest Occupied Molecular Orbital (EHOMO).

One such linear QSAR model for chlorinated alkanes is represented by the equation: ELUMO = -0.1474(NCl) - 0.003766(NC) + 1.9528(EHOMO) + 1.0664 nih.gov

This equation demonstrates how the number of chlorine atoms is a significant factor influencing the ELUMO of chlorinated alkanes nih.gov.

Neural Networks in Degradation Prediction:

Neural networks can take the concept of QSAR further by modeling more complex, non-linear relationships. A neural network for predicting the degradation of chlorinated butanes would typically consist of an input layer, one or more hidden layers, and an output layer.

Input Layer: Receives the molecular descriptors of the chlorinated butane.

Hidden Layers: Contain interconnected "neurons" that process the input data. The network learns by adjusting the strengths of these connections (weights) during a training process.

Output Layer: Produces the predicted degradation parameter, such as a rate constant or half-life.

The training process involves feeding the network a large dataset of compounds with known degradation data. The network's predictions are compared to the actual values, and the internal weights are adjusted to minimize the error.

Interactive Data Table: Hypothetical Degradation Predictions for Chlorinated Butanes

The following interactive table illustrates how a machine learning model might predict the relative degradation rate of different chlorinated butane isomers based on key molecular descriptors. The "Predicted Relative Degradation Rate" is a hypothetical output from a trained neural network, where a higher value indicates faster degradation. This is based on the principle that terminal chlorination generally leads to easier degradation compared to internal or vicinal chlorination.

Compound NameNumber of Carbons (NC)Number of Chlorines (NCl)Chlorine PositionPredicted Relative Degradation Rate
1-Chlorobutane41Terminal0.85
2-Chlorobutane41Internal0.60
1,2-Dichlorobutane42Vicinal0.30
1,3-Dichlorobutane42Separated0.55
1,4-Dichlorobutane (B89584)42Terminal (both ends)0.90
This compound 5 2 Internal/Tertiary 0.45
1,1-Dichlorobutane42Geminal (Terminal)0.70
2,2-Dichlorobutane42Geminal (Internal)0.40

Note: The "Predicted Relative Degradation Rate" is a unitless, normalized value for illustrative purposes. A real model would predict a specific rate constant or half-life.

Research Findings and Model Performance:

While specific studies on this compound are limited, research on other chlorinated alkanes has demonstrated the effectiveness of machine learning models. Studies on the biodegradation of various chlorinated alkanes by Pseudomonas sp. have shown that the position of chlorine atoms significantly influences the extent of dehalogenation. Specifically, terminally chlorinated alkanes showed the highest degradation yields, while vicinal chlorination (chlorine atoms on adjacent carbons) dramatically reduced degradation. This type of experimental data is invaluable for training and validating machine learning models.

The performance of these predictive models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). For instance, a QSAR model for predicting the ELUMO of chlorinated alkanes achieved an R² of 0.956, indicating a very strong correlation between the predicted and actual values nih.gov.

The application of machine learning, particularly neural networks, offers a promising approach to assess the environmental degradation of chlorinated butanes like this compound, especially in the absence of extensive experimental data. By leveraging existing knowledge of related compounds, these models can provide valuable insights into their potential persistence and environmental risk.

Mechanistic Insights into Biological Interactions and Toxicological Research

Investigation of Molecular Mechanisms of Interaction with Biological Systems

The presence of both a primary and a tertiary alkyl halide in its structure suggests differential reactivity. Tertiary alkyl halides can undergo SN1-type reactions, forming a relatively stable tertiary carbocation intermediate. This electrophilic intermediate could then react with nucleophilic sites on cellular macromolecules such as DNA, proteins, and lipids, leading to covalent modifications and subsequent disruption of their biological function. Primary alkyl halides are more susceptible to SN2-type reactions. researchgate.netquora.com

Furthermore, like other chlorinated hydrocarbons, 1,3-dichloro-3-methylbutane may interfere with nerve impulse transmission by altering the function of ion channels in neuronal membranes, a common mechanism of neurotoxicity for this class of compounds. mhmedical.com It may also sensitize the myocardium to the arrhythmogenic effects of catecholamines. mhmedical.com

Cellular and Subcellular Effects of Halogenated Hydrocarbons (e.g., Cytotoxicity, Genotoxicity)

The potential for this compound to induce cellular and subcellular damage is a significant toxicological concern. The covalent binding of the parent compound or its reactive metabolites to cellular components can trigger a cascade of adverse effects.

Cytotoxicity: Damage to cellular membranes through lipid peroxidation is a known effect of some halogenated hydrocarbons, leading to impaired membrane function and integrity. researchgate.net Covalent binding to essential proteins, including enzymes, can disrupt cellular metabolism and signaling pathways. If the damage exceeds the cell's repair capacity, it can lead to necrosis or apoptosis.

Genotoxicity: The alkylating nature of this compound or its metabolites suggests a potential for genotoxicity. Adduct formation with DNA bases can lead to mutations, chromosomal aberrations, and DNA strand breaks. For instance, vicinal dihaloalkanes are known to form mutagenic episulfonium ions after conjugation with glutathione (B108866). researchgate.net While this compound is not a vicinal dihalide, the principle of metabolic activation leading to a DNA-reactive species is a relevant concern. Some short-chain chlorinated paraffins (SCCPs) are considered "possible carcinogens." greenspec.co.ukepa.gov

Table 1: Genotoxicity of Related Chlorinated Hydrocarbons

CompoundAmes TestIn Vitro Chromosomal AberrationIn Vivo Micronucleus Test
1,4-Dichlorobutane (B89584) NegativePositive (with metabolic activation)Negative

Source: Initial Hazard Assessment of 1,4-dichlorobutane. nih.gov

Elucidation of Metabolic Transformation Pathways in Biological Organisms

The metabolic fate of this compound in biological systems is expected to follow established pathways for other short-chain chlorinated alkanes. These transformations are generally aimed at increasing water solubility to facilitate excretion but can also lead to bioactivation, forming more toxic intermediates.

Phase I Metabolism: The primary route of Phase I metabolism is likely oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, predominantly in the liver. researchgate.netnih.gov This can result in the formation of chlorinated alcohols, aldehydes, and carboxylic acids. For this compound, hydroxylation could occur at various positions on the carbon skeleton. These oxidative processes can also lead to dehalogenation.

Phase II Metabolism: A major Phase II pathway for halogenated alkanes is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). xcode.life This reaction typically serves as a detoxification mechanism, forming a more water-soluble conjugate that can be further processed and excreted. mdpi.com However, in some cases, the resulting glutathione conjugate can be a precursor to toxic metabolites. For certain halogenated compounds, the cysteine S-conjugate formed from the initial glutathione adduct can be cleaved by the renal enzyme β-lyase to generate a reactive thiol, which is highly nephrotoxic. researchgate.netnih.gov

Comparative Toxicological Studies with Related Chlorinated Organic Compounds

While direct toxicological data for this compound is scarce, comparing it with structurally similar compounds provides a framework for estimating its potential hazard. Short-chain chlorinated paraffins (SCCPs, C10-13) and other dichlorobutane isomers offer relevant points of comparison.

SCCPs generally exhibit low acute toxicity but are associated with adverse effects in the liver, kidneys, and thyroid following repeated exposure. epa.govnih.gov For example, a C12 chlorinated paraffin (B1166041) (60% chlorine) was found to be carcinogenic in rats and mice. epa.gov

Studies on 1,4-dichlorobutane have identified the liver, pancreas, and kidneys as target organs in repeated-dose studies in rats, with a lowest observed adverse effect level (LOAEL) of 12 mg/kg/day. nih.gov In contrast, the acute oral toxicity of various chlorinated paraffins is generally low, with LD50 values in rats exceeding 4 g/kg. nih.gov The toxicity of chlorinated alkanes can be influenced by the carbon chain length and the degree and position of chlorination. publications.gc.cacanada.ca For instance, toxicity in some aquatic species has been observed to be inversely related to carbon chain length within the SCCP group. canada.ca

Given that this compound is a short-chain (C5) chlorinated alkane, it is plausible that its toxicological profile would share similarities with other SCCPs and dichlorobutanes, with the liver and kidneys being potential target organs. However, the presence of a tertiary chlorinated carbon might influence its metabolic pathways and the nature of reactive intermediates, making direct extrapolation challenging without specific experimental data.

Table 2: Comparative Acute Oral Toxicity of Chlorinated Alkanes in Rats

CompoundCarbon Chain Length% ChlorinationLD50 (g/kg bw)
SCCPC1260%> 13.6
SCCPC1259%> 21.5

Source: EFSA Journal, Risk assessment of chlorinated paraffins in feed and food. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1,3-Dichloro-3-methylbutane

This compound is a dihalogenated alkane distinguished by its unique molecular structure, which features chlorine atoms bonded to both a primary and a tertiary carbon. This structural arrangement is the primary determinant of its chemical reactivity and utility in organic chemistry. Research has established it as a valuable intermediate and reagent in targeted synthetic applications.

Notably, it serves as a precursor in the synthesis of Precocene analogs, which are compounds investigated for their anti-juvenile hormone activity. chemicalbook.com It is also utilized in the preparation of 3-chloro-3-methyl-1-butyne, another important intermediate for more complex chemical synthesis. Beyond its direct application as a building block, the compound's primary significance in research lies in its role as a model substrate for fundamental mechanistic studies. The differential reactivity of the two carbon-chlorine bonds—the tertiary C-Cl bond being susceptible to unimolecular (SN1, E1) pathways via a stable carbocation intermediate, and the primary C-Cl bond favoring bimolecular (SN2) substitution—makes it an ideal candidate for investigating the competition between substitution and elimination reactions. vedantu.com

Interactive Table: Properties of this compound

Property Value
CAS Number 624-96-4
Molecular Formula C₅H₁₀Cl₂
Molecular Weight 141.04 g/mol
IUPAC Name This compound
Synonyms Butane, 1,3-dichloro-3-methyl-
Canonical SMILES CC(C)(CCCl)Cl

| InChI Key | QGCOTJZDMVMLRQ-UHFFFAOYSA-N |

Identification of Unresolved Questions and Emerging Research Frontiers

Despite its utility in foundational organic chemistry, significant gaps remain in the comprehensive understanding of this compound. The scientific literature lacks detailed kinetic and thermodynamic data quantifying the product distributions from its competing reaction pathways under a broad spectrum of conditions, including various solvents, bases, and temperatures.

This leads to several unresolved questions that represent emerging research frontiers:

Quantitative Reactivity: What are the precise rate constants and activation energies for the SN1, SN2, E1, and E2 reactions at each chlorinated center? A comprehensive study would provide invaluable data for predictive models in synthetic planning.

Stereoselectivity: Can the prochiral nature of the molecule be exploited for stereoselective synthesis? Research into enantioselective or diastereoselective reactions involving this substrate is an unexplored frontier.

Advanced Catalysis: How does this compound interact with modern catalytic systems, such as organometallic complexes, photoredox catalysts, or enzymes? Investigating catalytic C-H activation or selective dehalogenation could unlock novel transformations.

Material Science Applications: Could this molecule or polymers derived from it possess unique material properties? Its potential as a monomer or cross-linking agent has not been investigated.

Outlook for Novel Synthetic Applications and Mechanistic Discoveries

The future utility of this compound likely lies in the development of more sophisticated synthetic methodologies and deeper mechanistic understanding through computational and experimental work.

Novel Synthetic Applications: The 1,3-disposition of the two chlorine atoms makes this compound a promising precursor for the synthesis of five- and six-membered heterocyclic compounds, which are core structures in many pharmaceuticals. wiley-vch.deorganic-chemistry.org Reaction with dinucleophiles such as primary amines, diols, or dithiols could provide efficient routes to substituted pyrrolidines, tetrahydrofurans, and other valuable heterocyclic systems. nih.govclockss.org Furthermore, controlled dehydrohalogenation could yield chloro-substituted dienes or alkynes, which are versatile building blocks in their own right. jove.comunacademy.com

Mechanistic Discoveries: this compound remains an excellent substrate for advanced mechanistic inquiry.

Computational Chemistry: High-level theoretical calculations can be employed to model the transition states of the competing substitution and elimination pathways. This would provide a quantitative understanding of the factors governing selectivity and could guide the rational design of experiments to favor a desired outcome.

Catalytic Dehalogenation: The development of catalysts capable of selectively cleaving either the primary or the tertiary C-Cl bond would represent a significant advance. Such a system would offer precise control over the reactivity of the molecule, expanding its synthetic potential. youtube.com

Implications for Environmental Remediation Strategies and Sustainable Chemical Practices

Like many halogenated organic compounds, this compound is expected to exhibit environmental persistence. ncert.nic.innih.gov Halogenated alkanes are often resistant to natural degradation processes and can act as environmental pollutants. ncert.nic.inwikipedia.org While specific data on this compound is scarce, its classification as a chlorinated hydrocarbon places it within a group of chemicals of environmental concern.

Environmental Remediation: Future research should focus on evaluating the environmental fate of this compound and developing effective remediation strategies. A promising avenue is bioremediation, specifically through microbial reductive dechlorination. nih.gov This process, carried out by certain anaerobic bacteria, uses chlorinated compounds as electron acceptors, breaking them down into less harmful substances. clu-in.orgepa.gov Investigating whether microbial consortia can be developed to degrade this compound would be a critical step toward a sustainable remediation technology. Other potential methods include advanced oxidation processes or treatment with regenerative thermal oxidizers. tecamgroup.com

Sustainable Chemical Practices: From a green chemistry perspective, future work should aim to improve the sustainability of processes involving this compound. This includes:

Designing highly selective, high-yield synthetic routes to and from this compound to maximize atom economy and minimize waste.

Developing catalytic rather than stoichiometric processes for its reactions to reduce environmental impact.

Exploring its complete life cycle, including its biodegradability and potential metabolites, to fully assess its environmental footprint.

Investigating non-halogenated alternatives that can fulfill the same synthetic roles with reduced environmental persistence and toxicity.

Q & A

Q. What are the accepted IUPAC nomenclature rules for 1,3-dichloro-3-methylbutane, and how do they apply to its structural isomers?

The IUPAC name prioritizes the longest carbon chain and assigns the lowest possible locants to substituents. For this compound, the parent chain is butane, with chlorine atoms at positions 1 and 3, and a methyl group at position 2. This naming avoids ambiguity with structural isomers like 2,4-dichloro-2-methylbutane, which would arise from alternative numbering . Validation using computational tools (e.g., RDKit) ensures consistency in naming complex halogenated alkanes .

Q. What standard analytical methods are recommended for characterizing this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., OV-1) is widely used for separation and quantification, leveraging boiling point (~149.59°C) and refractive index (1.4442) as key identifiers . Nuclear magnetic resonance (NMR) with shift reagents (e.g., Eu-Resolve®) can resolve structural ambiguities, particularly for distinguishing regioisomers .

Q. How is this compound synthesized, and what are its common downstream derivatives?

A typical synthesis involves radical chlorination of 3-methyl-1-butene under controlled conditions to favor geminal dihalide formation. Downstream products include 3-chloro-3-methyl-1-butyne (via dehydrohalogenation) and isopentanediol (through hydrolysis), both critical intermediates in organic synthesis .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound in Friedel-Crafts alkylation?

In benzene reactions catalyzed by AlCl3·CH3NO2, steric hindrance at the tertiary carbon directs electrophilic substitution to form 1-chloro-3-methyl-3-phenylbutane rather than diphenylpentane. Kinetic studies suggest that solvent polarity and temperature modulate carbocation stability, with dichloroethane providing optimal solvation .

Q. What discrepancies exist in reported physical properties of this compound, and how can they be resolved?

Conflicting CAS numbers (611-06-3 vs. 624-96-4) and density values (1.0718 g/cm³ vs. 1.105 g/cm³) highlight inconsistencies across databases. Cross-referencing primary sources (e.g., NIST Chemistry WebBook) and verifying purity via GC-MS with internal standards (e.g., 1-chlorobutane) mitigate these issues .

Q. How can computational modeling optimize the design of experiments (DoE) for this compound-based reactions?

Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict reaction pathways by analyzing bond dissociation energies (C-Cl: ~339 kJ/mol) and transition states. This approach reduces trial-and-error in catalyst selection (e.g., NaBH4 vs. LiAlH4 for reductions) and solvent optimization .

Data Contradiction and Analysis

Q. How should researchers address contradictory data on the environmental persistence of this compound?

Discrepancies in biodegradation rates (e.g., OECD 301F vs. 301D tests) may arise from microbial community variability. Meta-analyses of peer-reviewed studies combined with laboratory-scale microcosm experiments under standardized ISO 16240 protocols can clarify degradation pathways .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound

TechniqueParameters MeasuredDetection LimitReference Standard
GC-MS (OV-1)Boiling point, purity0.1 ppmNIST SRM 1492
NMR (Eu-Resolve®)Structural confirmation1 mMEURACHEM CG4
HPLC-UVDegradation byproducts0.5 µg/mLEPA Method 8310

Q. Table 2. Key Physical Properties

PropertyValueSource
CAS RN624-96-4EINECS
Boiling Point149.59°CCRC Handbook
Density (20°C)1.0718 g/cm³Experimental
Refractive Index1.4442NIST

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.